molecular formula C17H13ClN2O3 B6049027 N-(5-chloro-2-methoxyphenyl)-2-imino-2H-chromene-3-carboxamide

N-(5-chloro-2-methoxyphenyl)-2-imino-2H-chromene-3-carboxamide

Cat. No.: B6049027
M. Wt: 328.7 g/mol
InChI Key: SFPABMNNKUWQCU-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-imino-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-iminochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O3/c1-22-15-7-6-11(18)9-13(15)20-17(21)12-8-10-4-2-3-5-14(10)23-16(12)19/h2-9,19H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFPABMNNKUWQCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC3=CC=CC=C3OC2=N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-imino-2H-chromene-3-carboxamide typically involves a multi-step process. One common method includes the condensation of 5-chloro-2-methoxyaniline with 3-formylchromone in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then subjected to cyclization and amidation reactions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-2-imino-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding quinones.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted chromene derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-imino-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of kinases involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-2-hydroxyphenyl)-acetamide
  • 2-{(E)-[(5-chloro-2-methoxyphenyl)imino]methyl}-4-nitrophenol

Uniqueness

N-(5-chloro-2-methoxyphenyl)-2-imino-2H-chromene-3-carboxamide stands out due to its unique combination of a chromene core with a chloro and methoxy substituent, which imparts distinct biological activities. Compared to similar compounds, it exhibits enhanced anticancer and anti-inflammatory properties, making it a promising candidate for further research and development .

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